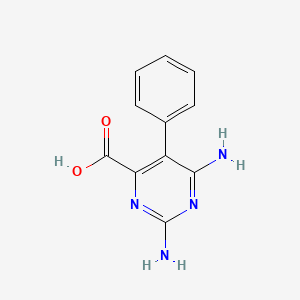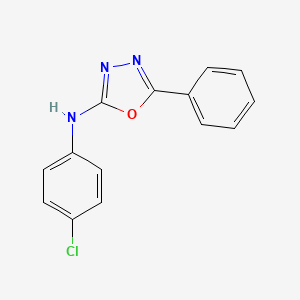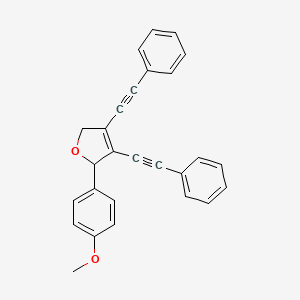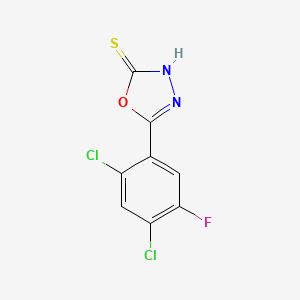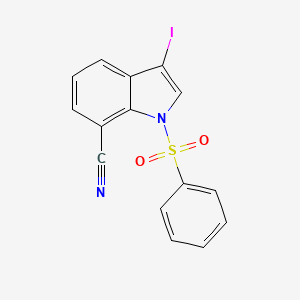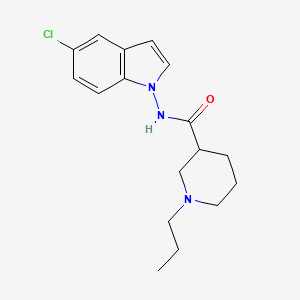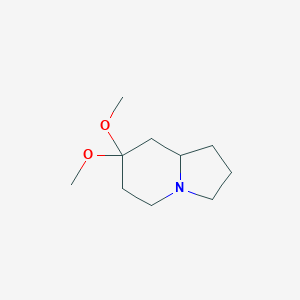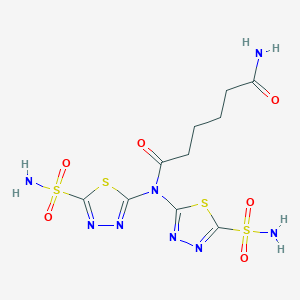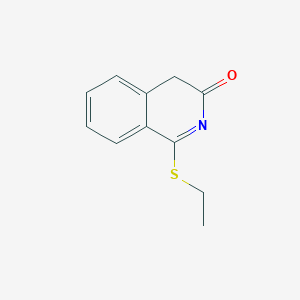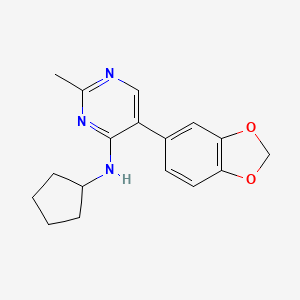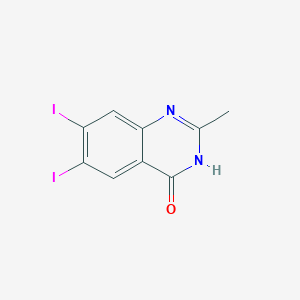
6,7-Diiodo-2-methylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diiodo-2-methylquinazolin-4(1H)-one is a quinazolinone derivative, characterized by the presence of iodine atoms at the 6th and 7th positions of the quinazolinone ring. Quinazolinone compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diiodo-2-methylquinazolin-4(1H)-one typically involves the iodination of a quinazolinone precursor. A common method includes:
Starting Material: 2-methylquinazolin-4(1H)-one.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Diiodo-2-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminoquinazolinone derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 6,7-Diiodo-2-methylquinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine atoms might enhance the compound’s ability to interact with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinazolin-4(1H)-one: Lacks the iodine atoms and might have different biological activities.
6,7-Dichloro-2-methylquinazolin-4(1H)-one: Chlorine atoms instead of iodine, potentially leading to different reactivity and biological effects.
6,7-Dibromo-2-methylquinazolin-4(1H)-one: Bromine atoms instead of iodine, with different chemical properties.
Uniqueness
6,7-Diiodo-2-methylquinazolin-4(1H)-one is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.
Propiedades
Número CAS |
194473-05-7 |
|---|---|
Fórmula molecular |
C9H6I2N2O |
Peso molecular |
411.97 g/mol |
Nombre IUPAC |
6,7-diiodo-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6I2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) |
Clave InChI |
ILXLTYLBQRSKLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=O)N1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


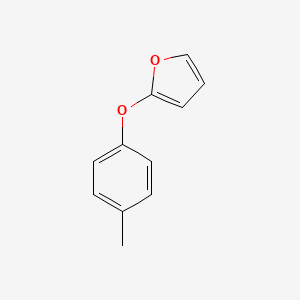
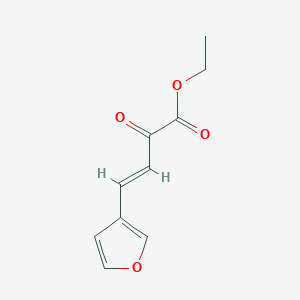
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)
